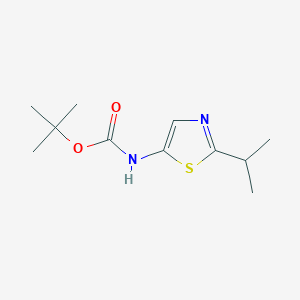
tert-Butyl (2-isopropylthiazol-5-yl)carbamate
Overview
Description
tert-Butyl (2-isopropylthiazol-5-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms. The presence of the tert-butyl group provides steric hindrance, making the compound stable under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-isopropylthiazol-5-yl)carbamate typically involves the reaction of 2-isopropylthiazole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with the carbamate to form the final product. The reaction conditions are generally mild, and the reaction is carried out at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-isopropylthiazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases to facilitate the removal of the tert-butyl group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the substituent used.
Scientific Research Applications
Chemistry: tert-Butyl (2-isopropylthiazol-5-yl)carbamate is used as a protecting group for amines in peptide synthesis. It allows for the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides .
Biology: In biological research, the compound is used to study the effects of carbamates on enzyme activity. It serves as a model compound to investigate the inhibition of acetylcholinesterase, an enzyme involved in neurotransmission .
Medicine: Its ability to inhibit enzymes makes it a candidate for the design of drugs targeting specific enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of tert-Butyl (2-isopropylthiazol-5-yl)carbamate involves the inhibition of enzymes by forming a covalent bond with the active site of the enzyme. The tert-butyl group provides steric hindrance, preventing the enzyme from interacting with its natural substrate. This inhibition can be reversible or irreversible depending on the specific enzyme and reaction conditions .
Comparison with Similar Compounds
- tert-Butyl (2-methylthiazol-5-yl)carbamate
- tert-Butyl (2-ethylthiazol-5-yl)carbamate
- tert-Butyl (2-propylthiazol-5-yl)carbamate
Comparison: tert-Butyl (2-isopropylthiazol-5-yl)carbamate is unique due to the presence of the isopropyl group, which provides additional steric hindrance compared to the methyl or ethyl groups in similar compounds. This increased steric hindrance can affect the compound’s reactivity and stability, making it more suitable for specific applications where stability is crucial .
Properties
IUPAC Name |
tert-butyl N-(2-propan-2-yl-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-7(2)9-12-6-8(16-9)13-10(14)15-11(3,4)5/h6-7H,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUSXLGXUGKGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


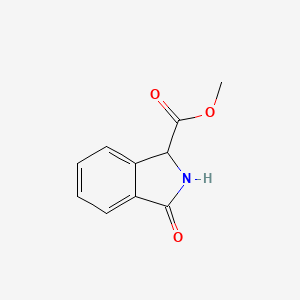
![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)
![3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol](/img/structure/B1528253.png)
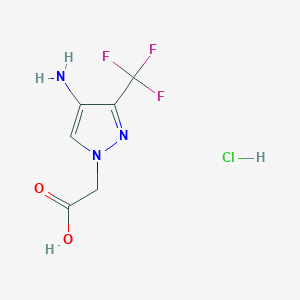

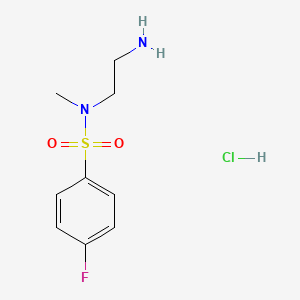
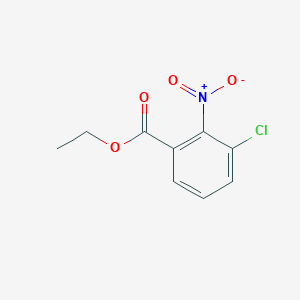
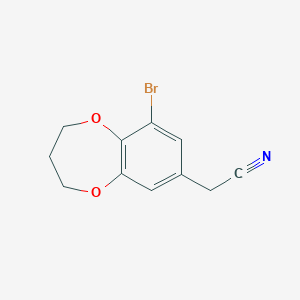
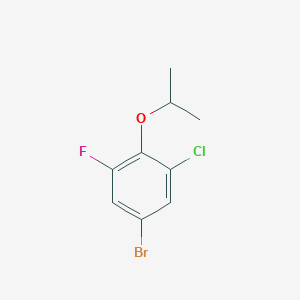
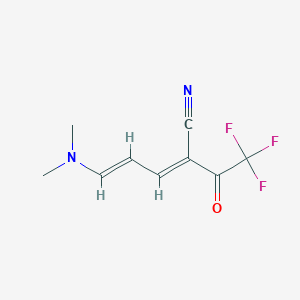
![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)

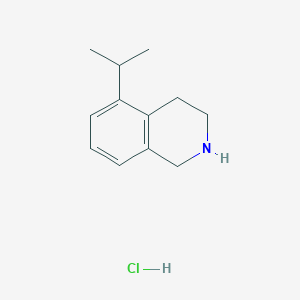
![2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1528274.png)
